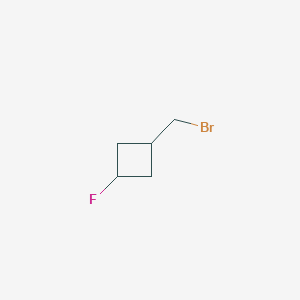

1-(Bromomethyl)-3-fluorocyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are commonly used in organic synthesis as alkylating agents. The bromomethyl group can be introduced into a molecule through various synthetic methods .

Synthesis Analysis

The synthesis of bromomethyl compounds often involves the bromination of a precursor molecule . For example, benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation .Molecular Structure Analysis

The molecular structure of bromomethyl compounds typically consists of a carbon backbone with a bromomethyl group attached. The bromine atom is bonded to a carbon atom, which is also part of the larger molecule .Chemical Reactions Analysis

Bromomethyl compounds can participate in a variety of chemical reactions. They are often used as alkylating agents in organic synthesis. They can also undergo substitution reactions .Physical And Chemical Properties Analysis

Bromomethyl compounds are typically colorless liquids. They have a characteristic odor and are usually soluble in organic solvents . The exact physical and chemical properties can vary depending on the specific compound and its structure .Scientific Research Applications

Synthesis Applications

A study by Moens, D’hooghe, and Kimpe (2013) developed a three-step synthesis towards 1-aminomethyl-1-fluorocycloalkanes, starting from methylenecycloalkanes. The process involved bromofluorination to yield 1-bromomethyl-1-fluorocycloalkanes, which were then converted to the title compound via azide substitution and hydrogenation. This synthesis pathway highlights the utility of 1-(Bromomethyl)-3-fluorocyclobutane in the preparation of structurally complex and functionally diverse molecules (Moens, D’hooghe, & Kimpe, 2013).

Reactivity and Mechanistic Insights

Du et al. (1998) investigated the carbanionic ring enlargement of halomethylenecyclobutanes, extending their study to fluoro analogues. The research revealed that at high temperatures, 3-hexyl-1-(fluoromethylene)cyclobutane provides better yields than its halide counterparts, indicating the unique reactivity of fluorinated cyclobutanes which could be exploited in the synthesis of larger, more complex structures (Du, Haglund, Pratt, & Erickson, 1998).

Material Science and Polymer Research

Smith and Babb (1996) described the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers. These new fluorosiloxane polymers, with a well-defined structure incorporating 1-(Bromomethyl)-3-fluorocyclobutane, exhibit promising properties for various applications, including electronics and coatings, showcasing the material's versatility in advanced material science (Smith & Babb, 1996).

Advanced Organic Synthesis and Medicinal Chemistry

Martarello et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), demonstrating its potential as a PET ligand for tumor detection. This work illustrates the role of 1-(Bromomethyl)-3-fluorocyclobutane derivatives in the development of new diagnostic tools in medicine, particularly in the visualization of cancerous tissues (Martarello, McConathy, Camp, Malveaux, Simpson, Olson, Bowers, & Goodman, 2002).

Mechanism of Action

The mechanism of action of bromomethyl compounds in chemical reactions often involves the formation of a bromomethyl anion, which can then react with other substances.

Safety and Hazards

Future Directions

The use of bromomethyl compounds in organic synthesis continues to be an active area of research. Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of bromomethyl compounds with specific properties for use in various applications .

properties

IUPAC Name |

1-(bromomethyl)-3-fluorocyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrF/c6-3-4-1-5(7)2-4/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBXRHISFBCMGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089241-88-1 |

Source

|

| Record name | 1-(bromomethyl)-3-fluorocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)

![N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B2965427.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965432.png)

![Tert-butyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2965435.png)

![1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2965437.png)

![N-(2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965439.png)

![N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide](/img/structure/B2965442.png)

![7-Chloro-N-cyclopropyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B2965449.png)